molecular formula C11H17N3O4 B12626466 tert-butyl 3-(5-oxo-4H-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate

tert-butyl 3-(5-oxo-4H-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B12626466
M. Wt: 255.27 g/mol
InChI Key: QBBROTNMQAOUTH-UHFFFAOYSA-N
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Description

tert-Butyl 3-(5-oxo-4H-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(5-oxo-4H-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with oxadiazole precursors under controlled conditions. One common method involves the cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative in the presence of a dehydrating agent . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(5-oxo-4H-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-(5-oxo-4H-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

Its oxadiazole moiety is known for its antimicrobial and anticancer properties, making it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. Research is ongoing to evaluate their efficacy in treating various diseases, including bacterial infections and cancer .

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-oxo-4H-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells . The exact pathways involved depend on the specific biological context and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(5-oxo-4H-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate is unique due to its combination of the oxadiazole and pyrrolidine moieties This structure imparts specific chemical and biological properties that are not found in other similar compounds

Properties

Molecular Formula

C11H17N3O4

Molecular Weight

255.27 g/mol

IUPAC Name

tert-butyl 3-(5-oxo-4H-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H17N3O4/c1-11(2,3)17-10(16)14-5-4-7(6-14)8-12-9(15)18-13-8/h7H,4-6H2,1-3H3,(H,12,13,15)

InChI Key

QBBROTNMQAOUTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=NOC(=O)N2

Origin of Product

United States

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